3-Phenylnaphthalene-1-carbonitrile

Vue d'ensemble

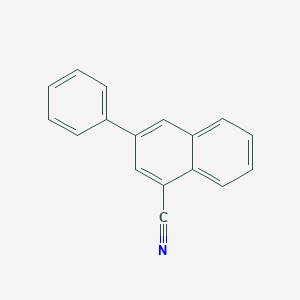

Description

3-Phenylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C17H11N It is a derivative of naphthalene, where a phenyl group is attached to the third position and a nitrile group is attached to the first position of the naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylnaphthalene-1-carbonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed cyanation of aryl bromides. For instance, the reaction of 3-bromonaphthalene with a cyanide source in the presence of a palladium catalyst can yield this compound . Another method involves the Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cyanation reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemistry

3-Phenylnaphthalene-1-carbonitrile serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, including:

- Photosensitizers for Photopolymerization: Derivatives of this compound are proposed for use in photoinitiating systems for various polymerization processes under low light conditions .

Biology

The compound exhibits significant biological activities, which have been the subject of numerous studies:

- Antimicrobial Activity: Research indicates effectiveness against several bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 55.0 µmol/L |

| Methicillin-resistant S. aureus | 28.4 µmol/L |

| Mycobacterium marinum | 13.0 µmol/L |

These findings suggest that the compound may disrupt cellular processes, potentially through mechanisms such as cell membrane integrity interference or inhibition of protein synthesis .

Medicine

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate. Its structural features allow for modifications that could enhance therapeutic efficacy against various diseases.

Industrial Applications

This compound finds applications in the production of:

- Dyes and Pigments: The compound's unique chemical structure allows it to serve as a precursor for various industrial chemicals.

- Fungicides: Studies have shown that derivatives exhibit fungistatic activity against phytopathogenic fungi, outperforming some commercial fungicides .

Antimicrobial Studies

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against resistant bacterial strains, suggesting its potential as a lead compound in drug development.

Fungistatic Activity

In comparative studies with commercial fungicides, derivatives of this compound showed superior efficacy against specific fungi, indicating its potential role in agricultural applications .

Mécanisme D'action

The mechanism of action of 3-Phenylnaphthalene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic rings can also engage in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

- 8-Chloronaphthalene-1-carbonitrile

- 8-Bromonaphthalene-1-carbonitrile

- 8-Iodonaphthalene-1-carbonitrile

- Naphthalene-1,8-dicarbonitrile

Comparison: 3-Phenylnaphthalene-1-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group on the naphthalene ring. This structural feature imparts distinct chemical and physical properties compared to other naphthalene derivatives. For example, the presence of the phenyl group can enhance π-π stacking interactions, while the nitrile group can participate in hydrogen bonding, making it a versatile compound for various applications .

Activité Biologique

3-Phenylnaphthalene-1-carbonitrile (CAS Number: 134202-75-8) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, as well as insights into its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

This compound features a naphthalene backbone with a phenyl group and a nitrile functional group. Its molecular formula is C15H11N, and it exhibits several notable chemical properties, including:

- Molecular Weight : 221.26 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 55.0 µmol/L |

| Methicillin-resistant S. aureus | 28.4 µmol/L |

| Mycobacterium marinum | 13.0 µmol/L |

These findings suggest that the compound may inhibit bacterial growth by interfering with cellular processes, potentially through mechanisms such as disruption of cell membrane integrity or inhibition of protein synthesis .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 (colon cancer) | 25.0 |

| MCF7 (breast cancer) | 30.5 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Hydrogen Bonding : The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Aromatic Interactions : The aromatic rings can engage in π-π stacking interactions with nucleic acids and proteins, affecting binding affinities and biological responses.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer effects .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the naphthalene ring can significantly influence its potency and selectivity:

- Substituent Effects : The presence of electron-withdrawing groups enhances antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.

- Positioning of Functional Groups : The location of the nitrile group relative to the phenyl substituent affects the compound's overall reactivity and interaction with biological targets .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against resistant strains, suggesting its use as a lead compound for developing new antibiotics.

- Cytotoxicity Assessment : Another investigation assessed its cytotoxic effects on human cancer cell lines, revealing promising results that warrant further exploration in preclinical models .

Propriétés

IUPAC Name |

3-phenylnaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N/c18-12-16-11-15(13-6-2-1-3-7-13)10-14-8-4-5-9-17(14)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSQOMYAROWMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565259 | |

| Record name | 3-Phenylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134202-75-8 | |

| Record name | 3-Phenylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.